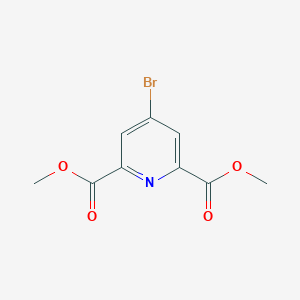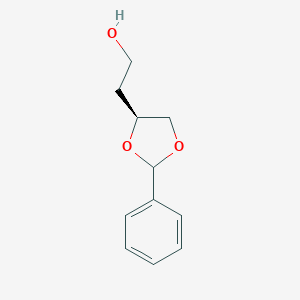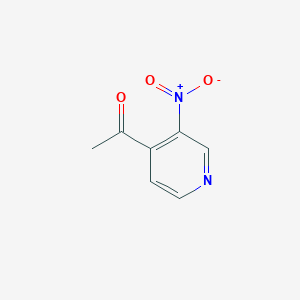
Dimethyl 4-bromopyridine-2,6-dicarboxylate
Vue d'ensemble
Description
Dimethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Dimethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of chelidamic acid monohydrate using phosphorus pentabromide (PBr5) in a dry Schlenk tube equipped with a reflux condenser. The reaction is carried out under a nitrogen atmosphere at 120°C . After the reaction, the mixture is cooled to 0°C to obtain the desired product.
Analyse Des Réactions Chimiques
Dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Applications De Recherche Scientifique
Dimethyl 4-bromopyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of dimethyl 4-bromopyridine-2,6-dicarboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Dimethyl 4-bromopyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl pyridine-2,6-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate: Contains a hydroxyl group, which can participate in different types of chemical reactions compared to the bromine atom.
This compound is unique due to its bromine atom, which makes it highly reactive in various substitution and coupling reactions, providing versatility in synthetic applications.
Propriétés
IUPAC Name |
dimethyl 4-bromopyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROXHCDUWIUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dimethyl 4-bromopyridine-2,6-dicarboxylate in the synthesis of the pentadentate ligand Et2NpyS4−H2?
A1: this compound serves as the crucial starting point in the multi-step synthesis of the pentadentate ligand Et2NpyS4−H2 []. The compound's structure allows for the sequential introduction of diethylamine and thioether functionalities. Firstly, it undergoes reaction with diethylamine, substituting the bromine atom. Subsequently, reduction of the carboxylate groups followed by tosylation prepares the molecule for a final template alkylation step using [Ni(S2C6H4)2]2−. This ultimately yields the nickel complex containing the desired Et2NpyS42−ligand, which is then liberated through acidic hydrolysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)











![Calix[4]-bis-2,3-naphtho-crown-6](/img/structure/B67664.png)

